Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate
Overview
Description
Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate is a chemical compound with a unique structure that includes a benzimidazole ring substituted with a butylsulfanyl group and a carbamate moiety
Mechanism of Action
Target of Action
Unii-fel42P3U28, also known as Ferrous sulfate, is primarily used to prevent or treat iron deficiency anemia . The primary target of this compound is the body’s erythrocytes, also known as red blood cells . Iron is essential for the formation of these cells, which carry oxygen around the body .
Mode of Action
Ferrous sulfate acts by supplying the necessary iron required for the body to produce more red blood cells . It is a synthetic agent used in the treatment of iron deficiency and is considered the gold standard of oral iron therapy in many countries .
Result of Action
The primary result of Ferrous sulfate’s action is an increase in the body’s production of red blood cells and, consequently, an improvement in the symptoms of iron deficiency anemia . This includes reducing fatigue, improving concentration, and enhancing physical performance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate typically involves the reaction of 5-butylsulfanyl-1H-benzimidazole with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the benzimidazole ring or the carbamate group.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and various substituted carbamates.
Scientific Research Applications
Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate derivative with different chemical properties.
N-Butyl-N-(5-benzimidazolyl)carbamate: A structurally similar compound with variations in the substituent groups.
Uniqueness
Methyl-N-(5-[butylsulfanyl]-1-H-benzimidazol-2-yl)carbamate is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
methyl N-(6-butylsulfanyl-1H-benzimidazol-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-3-4-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEDISLGMMABLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70484-51-4 | |
Record name | Methyl N-(5-(butylsulfanyl)-1H-benzimidazol-2-yl)carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070484514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL N-(5-(BUTYLSULFANYL)-1H-BENZIMIDAZOL-2-YL)CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEL42P3U28 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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